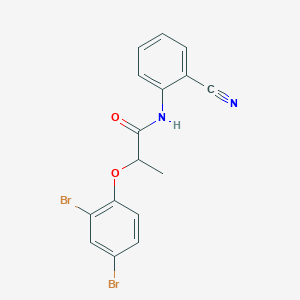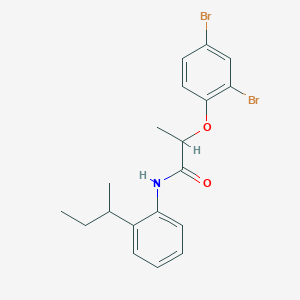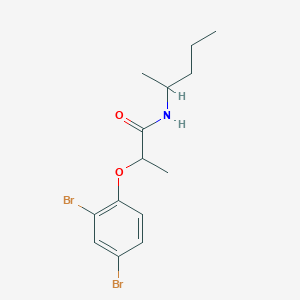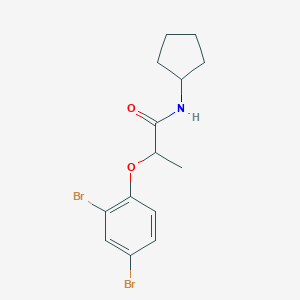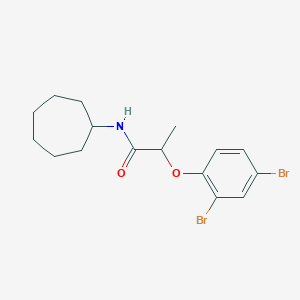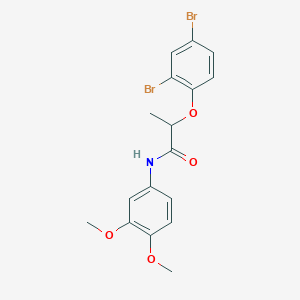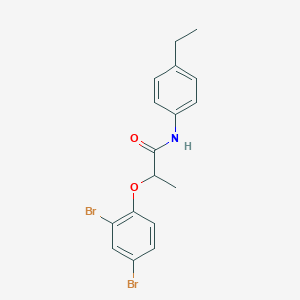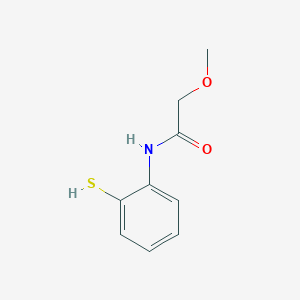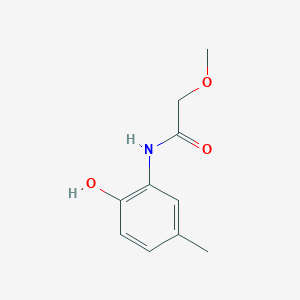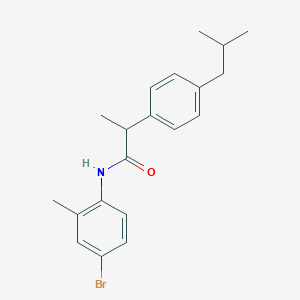
N-(3-bromophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)butanamide, also known as Bromantane, is a synthetic compound that belongs to the adamantane family. It was first synthesized in the Soviet Union in the 1980s and was initially used as an anti-asthenic drug. Over the years, it has gained popularity among athletes and bodybuilders due to its potential performance-enhancing effects. In recent years, it has also been studied for its potential therapeutic uses.
Mechanism of Action
The exact mechanism of action of N-(3-bromophenyl)butanamide is not fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain, including dopamine and serotonin. It has also been shown to increase the expression of certain neurotrophic factors, which are important for the growth and survival of neurons.
Biochemical and Physiological Effects:
N-(3-bromophenyl)butanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of certain enzymes and proteins in the brain that are involved in neuroprotection and neuroplasticity. It has also been shown to increase the levels of certain antioxidants in the body, which can help to protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-bromophenyl)butanamide in lab experiments is its potential therapeutic uses. It has been shown to have a wide range of effects on the brain and body, making it a promising candidate for the development of new drugs. However, one limitation of using N-(3-bromophenyl)butanamide in lab experiments is its potential for toxicity. While it has been shown to be relatively safe in animal studies, more research is needed to fully understand its potential side effects.
Future Directions
There are many potential future directions for research on N-(3-bromophenyl)butanamide. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. It has also been shown to have potential as a treatment for depression and anxiety disorders. Additionally, it may have potential as a performance-enhancing drug for athletes and bodybuilders. Further research is needed to fully understand the potential therapeutic uses of this compound.
Synthesis Methods
The synthesis of N-(3-bromophenyl)butanamide involves the reaction of 3-bromophenylacetonitrile with cyclohexanone in the presence of sodium ethoxide. The resulting product is then reduced using hydrogen gas and a palladium catalyst to obtain N-(3-bromophenyl)butanamide. This synthesis method has been well-documented in scientific literature and has been used by researchers to produce the compound for various studies.
Scientific Research Applications
N-(3-bromophenyl)butanamide has been studied extensively for its potential therapeutic uses. It has been shown to have neuroprotective, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential to improve cognitive function and memory. Additionally, it has been shown to have potential as a treatment for alcohol addiction and withdrawal.
properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
N-(3-bromophenyl)butanamide |
InChI |
InChI=1S/C10H12BrNO/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4H2,1H3,(H,12,13) |
InChI Key |
WHHHQYXQPXYIFL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)Br |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



